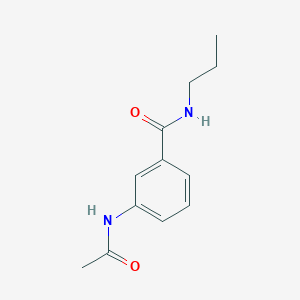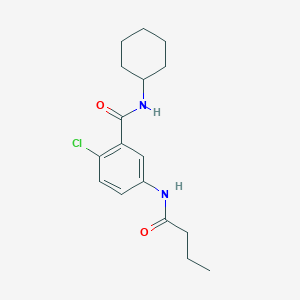![molecular formula C19H26N2O4 B354882 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940218-13-3](/img/structure/B354882.png)
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C19H26N2O4 . The InChI code is 1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3, (H,20,22) (H,24,25) .科学的研究の応用
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory properties. In particular, an analogue, the thiophene analogue of 10-ethyl-10-deazaaminopterin, was effective in reducing visual evidence of inflammation and swelling in a mouse model of type II collagen-induced arthritis (Degraw et al., 1997).
Anticonvulsant Activities
Isoxazole derivatives of enaminones, which are structurally related to the compound , have exhibited significant anticonvulsant activity. Notably, certain analogues demonstrated potent protection against maximal electroshock (MES) seizures in animal models, indicating their potential utility in the management of convulsive disorders (Eddington et al., 2002).
Antibacterial Properties
Some analogues of the compound have shown promising antibacterial activity. Specifically, derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid exhibited protective effects against Escherichia coli and other gram-negative bacterial infections in animal models, suggesting potential utility in treating bacterial infections (Santilli et al., 1975).
Antidiabetic Activities
Derivatives of cyclohexanecarboxylic acid, such as 2-(phenylalkyl)oxirane-2-carboxylic acids, have been synthesized and tested for their hypoglycemic activity. These compounds showed significant blood glucose-lowering effects in diabetic models, indicating their potential use in managing diabetes (Eistetter & Wolf, 1982).
Dermatological Applications
Tranexamic acid, a derivative of cyclohexanecarboxylic acid, has been used as an anti-inflammatory and whitening agent. It has shown efficacy in improving wrinkles caused by skin dryness in animal models, suggesting its potential application in skincare products (Hiramoto et al., 2016).
特性
IUPAC Name |
2-[[3-(diethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3,(H,20,22)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPEKRSUUKNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)
![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)